10-Undecynoic acid
Overview
Description
10-Undecynoic acid (UDYA) is an acetylenic fatty acid . It is reported as a highly selective irreversible inhibitor of hepatic ω- and ω-1-lauric acid hydroxylases . It is used for the preparation of active pharmaceutical ingredients, cosmetics, perfumes, antidandruff shampoos, and antimicrobial powders .
Synthesis Analysis
10-Undecynoic acid has been reported to be synthesized by the dehydrobromination of 10-undecenoic acid . It was used as a starting reagent in the syntheses of pheromone (11 Z)-hexadecenal and agriculturally important insect pheromones .Molecular Structure Analysis
The molecular formula of 10-Undecynoic acid is C11H18O2 . Its average mass is 184.275 Da and its monoisotopic mass is 184.146332 Da .Chemical Reactions Analysis
10-Undecynoic acid has been employed as a model compound to investigate the microwave-assisted surface click reactions catalyzed with Cu (II)/sodium L-ascorbate . It may be used as a biochemical probe in an assay for the microsomal hydroxylation of lauric acid (LA), based on HPLC with flow-through radiochemical detection .Physical And Chemical Properties Analysis
10-Undecynoic acid has a boiling point of 180 °C/15 mmHg (lit.) and a melting point of 40-42 °C (lit.) . It is insoluble in water but soluble in alcohol, chloroform, and diethyl ether .Scientific Research Applications
Antimicrobial Applications
- Summary of Application: 10-Undecenoic acid-based triazole derivatives have been designed and synthesized for antimicrobial evaluation .
- Methods of Application: 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles . The synthesized compounds were characterized by NMR, IR, and mass spectral data .
- Results: The antimicrobial assay results revealed that the synthesized compounds possessed a certain degree of antifungal and antibacterial activities on the tested organisms . Compounds 4j (with iodo substituent) and 4q (tert-butyl substituent) displayed the highest antibacterial and antifungal activity respectively .
Anti-Biofilm Applications
- Summary of Application: 10-Undecynoic acid has been identified as a new anti-adherent agent that can kill biofilms of oral Streptococcus spp .
- Methods of Application: The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 10-undecynoic acid were established using macro-broth susceptibility testing . Anti-biofilm efficacy was tested in 96-well plates coated with saliva .
- Results: The MIC value for 10-undecynoic acid was established to be 2.5 mg/ml and the MBC value to be 5 mg/ml . Complete inhibition of biofilm formation was achieved at 5.0 mg/ml . Application of 7.0 mg/ml of 10-undecynoic acid crossed the 50% eradication mark .
Biochemical Probe Applications
- Summary of Application: 10-Undecynoic acid may be employed as a biochemical probe in an assay for the microsomal hydroxylation of lauric acid (LA), based on High Performance Liquid Chromatography (HPLC) with flow-through radiochemical detection .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
Formation of Molecular Monolayers
- Summary of Application: 10-Undecynoic acid has been used to study the methods and mechanisms for the formation of molecular monolayers on silicon surfaces . It can also form molecular layers by adsorbing on the fluorite surface .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
Synthesis of Iron Oxide Nanoparticles
- Summary of Application: 10-Undecynoic acid has been used in the supercritical hydrothermal synthesis of iron oxide nanoparticles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Synthesis of Pheromones
- Summary of Application: 10-Undecynoic acid has been used as a starting reagent in the syntheses of pheromone (11 Z)-hexadecenal and agriculturally important insect pheromones .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Microwave Assisted Surface Click Reactions
- Summary of Application: 10-Undecynoic acid has been used as a model compound to investigate the microwave assisted surface click reactions catalyzed with Cu (II)/sodium L-ascorbate .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Treatment of Fungal Infections
- Summary of Application: 10-Undecynoic acid, also known as Undecenoic acid, is an unsaturated fatty acid derived from castor bean oil and is naturally found in human sweat. It has been in use for many years as an inhibitor of yeast and fungus in both the food and medical industries .
- Methods of Application: Most over-the-counter topical undecylenic acid comes in liquid, powder or ointment form. These are usually prescribed based on the location and severity of the fungal infection .
- Results: Research has suggested that this has over 30 times more fungicide activity than that of other fatty acids .
Inhibitor of Oral Pathogens
- Summary of Application: 10-Undecynoic acid is a new anti-adherent agent killing biofilm of oral Streptococcus spp .
- Methods of Application: Anti-biofilm efficacy was tested in 96-well plates coated with saliva using BHI broth supplemented with 1% sucrose as a standard approach .
- Results: The MBIC 90 showed to be 2.5 mg/ml, however completed inhibition of biofilm formation was achieved at 5.0 mg/ml . Application of 7.0 mg/ml of 10-undecynoic acid crossed the 50% eradication mark .
Safety And Hazards
properties
IUPAC Name |
undec-10-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOUTNMJEFWJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075219 | |
Record name | 10-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecynoic acid | |
CAS RN |
2777-65-3 | |
Record name | 10-Undecynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2777-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Undecynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undec-10-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-UNDECYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F79G7H1WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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